
1-(2-nitrobenzyl)-4-(3-pyridinylcarbonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related piperazine compounds involves complex chemical processes such as reductive amination, amide hydrolysis, and N-alkylation. For instance, the synthesis of 2-[4-(4-Fluorobenzyl) piperazin-1-ylmethyl]pyrazolo [1,5-a]pyridine from pyrazolo[1,5-a]pyridine-2-carbaldehyde and 1-piperazinecarboxaldehyde is achieved through these methods (Yang Fang-wei, 2013). Similar synthetic strategies could be applied to synthesize 1-(2-nitrobenzyl)-4-(3-pyridinylcarbonyl)piperazine, emphasizing the importance of structural confirmation techniques like NMR and mass spectrometry in verifying the chemical structure of synthesized compounds.
Molecular Structure Analysis
Structural analysis reveals the conformation and geometry of piperazine derivatives. For instance, the crystal structure of 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine shows the piperazine ring in a slightly distorted chair conformation, with specific torsion angles indicating the spatial arrangement of functional groups around the piperazine nucleus (C. Kavitha et al., 2013). These analyses are critical in understanding the molecular foundation that dictates the compound's physical and chemical properties.
Chemical Reactions and Properties
The reactivity of 1-(2-nitrobenzyl)-4-(3-pyridinylcarbonyl)piperazine can be inferred from studies on similar compounds, where reactions such as alkylation, acidulation, and reduction of the nitro group play a significant role in modifying the compound's structure and function (Z. Quan, 2006). These chemical transformations are essential for the synthesis of pharmaceutical intermediates and the development of new compounds with desired biological activities.
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in drug formulation and material science. Studies often employ techniques like X-ray diffraction to elucidate the crystal packing and hydrogen bonding interactions, which influence the compound's stability and reactivity (Deogratias Ntirampebura et al., 2008).
Chemical Properties Analysis
The chemical behavior of piperazine derivatives, including their reactivity towards various reagents, stability under different conditions, and potential to undergo specific reactions, is foundational for their utilization in chemical synthesis and pharmaceutical development. The synthesis and characterization of complexes with piperazine moieties, for instance, highlight the ligand properties of piperazine derivatives and their application in forming metal complexes with potential catalytic, pharmaceutical, or material applications (H. Keypour et al., 2017).
科学的研究の応用
Synthesis and Structural Analysis
Synthesis Techniques : The synthesis of compounds related to 1-(2-nitrobenzyl)-4-(3-pyridinylcarbonyl)piperazine involves multiple steps, including alkylation, acidulation, reduction of nitro groups, and hydrolysis. These methods aim to produce pharmaceutical intermediates with specific structural features confirmed by IR and 1H-NMR techniques (Quan, 2006).
Structural Analysis : Detailed crystallographic studies have been conducted on derivatives to understand their molecular conformation and structural integrity. These analyses reveal the importance of specific functional groups and substituents in achieving desired biological activities and highlight the structural diversity achievable through synthetic chemistry (Cunico et al., 2009).
Biomedical Applications
Antibacterial and Antitumor Activities : Some derivatives exhibit significant antibacterial properties and, in certain cases, cytotoxic properties against specific cancer cell lines, indicating their potential in developing new therapeutic agents. These activities are often a function of the compound's structure, with specific modifications enhancing efficacy (Keypour et al., 2017).
Antimalarial Potential : Derivatives have been identified with antimalarial activity, providing insight into the design of new antimalarial drugs. The structural attributes critical for antimalarial efficacy have been explored, offering a pathway for the development of novel therapeutics (Cunico et al., 2009).
Chemical Properties and Reactions
Chemical Reactivity : Studies on the chemical reactivity of these compounds, including oxidation reactions and the formation of macrocyclic structures, contribute to a broader understanding of their chemical properties. These insights are crucial for designing compounds with specific functions and stability (Tanaka et al., 1977).
Macrocyclic Compounds Synthesis : The synthesis of macrocyclic compounds containing piperazine units demonstrates the versatility of these derivatives in forming complex structures with potential applications in materials science, catalysis, and drug delivery (McMurry et al., 1992).
特性
IUPAC Name |
[4-[(2-nitrophenyl)methyl]piperazin-1-yl]-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c22-17(14-5-3-7-18-12-14)20-10-8-19(9-11-20)13-15-4-1-2-6-16(15)21(23)24/h1-7,12H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJJHABLRHIJLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2[N+](=O)[O-])C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Nitrobenzyl)piperazin-1-yl](pyridin-3-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

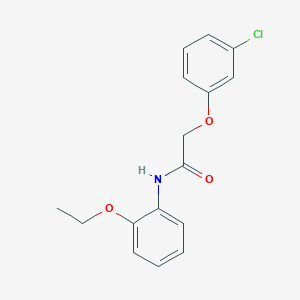
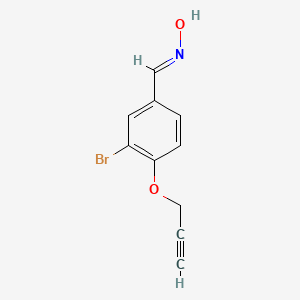
![N-{[5-(2,5-dimethyl-4-nitrophenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5540334.png)
![ethyl [(4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate](/img/structure/B5540335.png)
![8-(2,5-dimethyl-3-furoyl)-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5540348.png)
![N~1~,N~1~-dimethyl-N~2~-[2-methyl-5-(methylsulfonyl)pyrimidin-4-yl]-1-(3-methyl-2-thienyl)ethane-1,2-diamine](/img/structure/B5540354.png)
![(1S*,5R*)-3-benzoyl-N-benzyl-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5540363.png)
![9-ethyl-4-hydroxy-11-(trifluoromethyl)-7,8,9,10-tetrahydropyrimido[4',5':4,5]thieno[2,3-b]quinolin-2(1H)-one](/img/structure/B5540364.png)
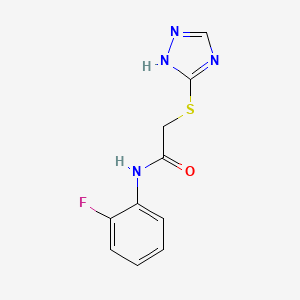
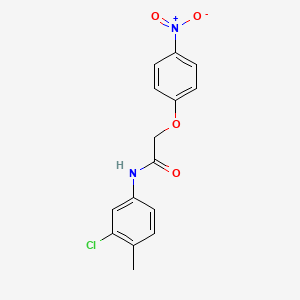
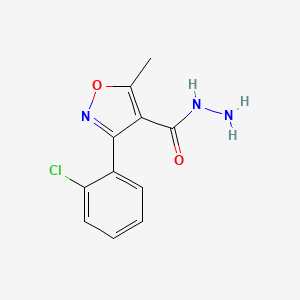

![N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)urea](/img/structure/B5540420.png)
![4-[(4-methoxyphenyl)amino]-3-nitro-N-(1-phenylethyl)benzamide](/img/structure/B5540425.png)